
2,4-Di(butan-2-yl)-4H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di(butan-2-yl)-4H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of two butan-2-yl groups attached to the benzopyran core, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(butan-2-yl)-4H-1-benzopyran typically involves the alkylation of a benzopyran precursor with butan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzopyran, making it more nucleophilic. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2,4-Di(butan-2-yl)-4H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the benzopyran ring to a dihydrobenzopyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, nitro groups, or other functional groups to the aromatic ring.
科学研究应用
2,4-Di(butan-2-yl)-4H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2,4-Di(butan-2-yl)-4H-1-benzopyran involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2,4-Di(butan-2-yl)-4H-1-benzopyran: shares similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds are known for their antioxidant properties and are found in many fruits and vegetables.
Coumarins: These compounds have anticoagulant properties and are used in the treatment of blood clotting disorders.
Uniqueness
What sets this compound apart from other similar compounds is the presence of the butan-2-yl groups. These groups can influence the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
属性
CAS 编号 |
61714-08-7 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC 名称 |
2,4-di(butan-2-yl)-4H-chromene |
InChI |
InChI=1S/C17H24O/c1-5-12(3)15-11-17(13(4)6-2)18-16-10-8-7-9-14(15)16/h7-13,15H,5-6H2,1-4H3 |
InChI 键 |
OQSGEHMDALNPGB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C=C(OC2=CC=CC=C12)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
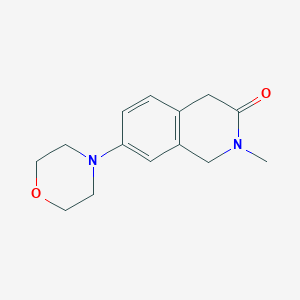
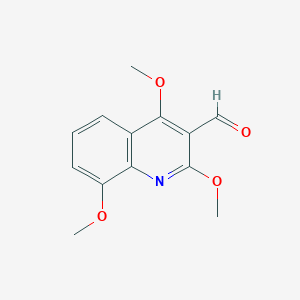
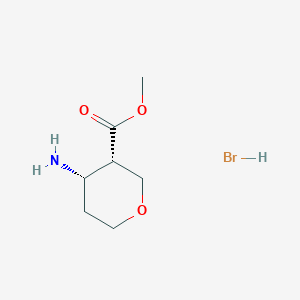

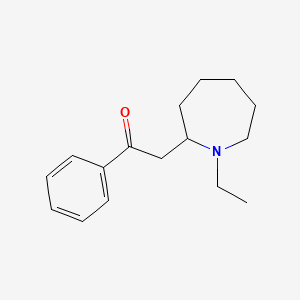

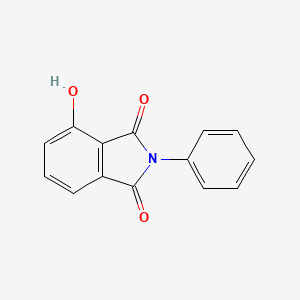
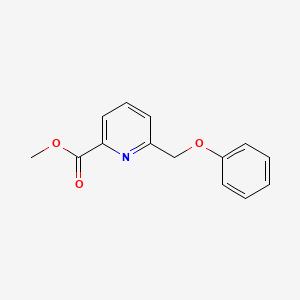

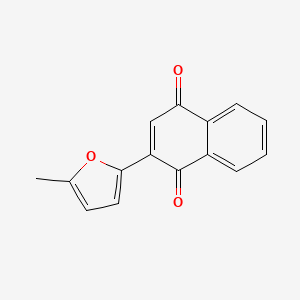
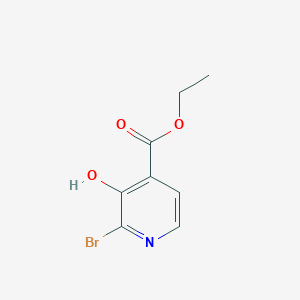
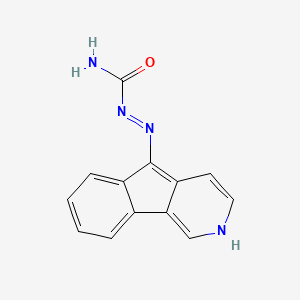
![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)
